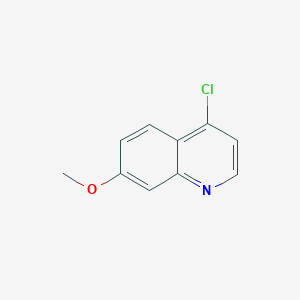

4-Chloro-7-methoxyquinoline

概要

説明

4-Chloro-7-methoxyquinoline (CAS: 68500-37-8, molecular formula: C₁₀H₈ClNO) is a halogenated quinoline derivative with a chlorine substituent at position 4 and a methoxy group at position 5. This compound serves as a pivotal intermediate in medicinal chemistry, particularly for synthesizing antimicrobial and antimalarial agents. Its synthesis typically involves the reaction of 7-methoxyquinolin-4-ol with phosphorus oxychloride (POCl₃) under reflux, yielding the product with high purity after chromatographic purification .

The compound’s reactivity at the C4 position enables nucleophilic substitution reactions, making it a versatile scaffold for functionalization. For example, it has been used to synthesize sulfonamide derivatives (e.g., 4-((7-methoxyquinolin-4-yl) amino)-N-substituted benzenesulfonamides) with demonstrated antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi . Additionally, it forms hybrid structures like quinolino-benzoxaboroles, which leverage the enhanced solubility and stability of benzoxaboroles for improved pharmaceutical properties .

準備方法

Direct Chlorination of 7-Methoxy-4-Quinolinol Using Phosphorus Oxychloride

The most widely documented synthesis of 4-chloro-7-methoxyquinoline involves the chlorination of 7-methoxy-4-quinolinol (IUPAC name: 7-methoxyquinolin-4(1H)-one) using phosphorus oxychloride ($$ \text{POCl}3 $$). This method leverages the electrophilic substitution of the hydroxyl group at the 4-position with chlorine, facilitated by the strong chlorinating and dehydrating properties of $$ \text{POCl}3 $$.

Reaction Conditions and Procedure

In a representative procedure, 10 mmol of 7-methoxyquinolin-4(1H)-one is combined with 30 mL of $$ \text{POCl}3 $$ and heated under reflux for 3 hours. The excess $$ \text{POCl}3 $$ is removed via evaporation under reduced pressure, and the residue is quenched in ice water. The mixture is then alkalized with ammonium hydroxide ($$ \text{NH}_4\text{OH} $$), precipitating the product as a white solid. After filtration, washing, and vacuum drying, the compound is obtained in 88% yield.

Key Parameters:

- Molar Ratio : A 3:1 molar excess of $$ \text{POCl}_3 $$ relative to the starting material ensures complete conversion.

- Temperature : Reflux conditions (typically 105–110°C) optimize reaction kinetics while minimizing side reactions.

- Workup : Quenching in ice water prevents thermal degradation, and alkalization with $$ \text{NH}_4\text{OH} $$ neutralizes residual acid, enhancing product purity.

Characterization Data

The product is validated using spectroscopic methods:

- $$ ^1\text{H} $$ NMR (300 MHz, CDCl$$ _3 $$) : Signals at δ 8.67 (d, $$ J = 4.8 \, \text{Hz} $$), 8.09 (d, $$ J = 9.0 \, \text{Hz} $$), and 3.97 (s) confirm the quinoline skeleton and methoxy group.

- ESI-MS : A molecular ion peak at $$ m/z $$ 194 [M+H]$$ ^+ $$ aligns with the expected molecular weight.

Alternative Chlorinating Agents and Comparative Analysis

While $$ \text{POCl}3 $$ remains the standard chlorinating agent, alternative reagents such as thionyl chloride ($$ \text{SOCl}2 $$) and phosphorus pentachloride ($$ \text{PCl}5 $$) have been explored for related quinoline derivatives. For example, the synthesis of 4-chloro-6,7-dimethoxyquinoline employs $$ \text{POCl}3 $$ under reflux, yielding 89% product after column chromatography. However, these methods are less commonly reported for this compound due to challenges in regioselectivity and byproduct formation.

Challenges with Alternative Reagents:

- Thionyl Chloride : Requires anhydrous conditions and prolonged reaction times, often resulting in lower yields (70–75%) for sterically hindered quinolines.

- Phosphorus Pentachloride : Generates corrosive HCl gas, complicating large-scale production.

Industrial-Scale Production and Process Optimization

Industrial synthesis of this compound prioritizes cost efficiency and scalability. Continuous flow reactors are employed to maintain precise temperature control and reduce reaction times. A typical protocol involves:

- Continuous Feed : 7-Methoxy-4-quinolinol and $$ \text{POCl}_3 $$ are introduced into a reactor at controlled rates.

- In-Line Quenching : The reaction mixture is immediately neutralized post-reaction to prevent decomposition.

- Automated Filtration and Drying : Reduces manual handling and ensures consistent product quality.

Yield Enhancement Strategies:

- Catalytic Additives : Trace amounts of $$ \text{DMF} $$ (0.5–1 mol%) accelerate chlorination by forming a reactive Vilsmeier-Haack complex.

- Solvent-Free Conditions : Minimizing solvent use reduces waste and improves throughput.

Impurity Profiling and Quality Control

The presence of impurities such as dechlorinated byproducts or residual starting material is monitored via HPLC and LC-MS. In the synthesis of the related compound lenvatinib, impurities like 7-methoxyquinoline-6-carboxamide (0.5–1.7%) are controlled through:

- Crystallization : Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity.

- Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents removes polar contaminants.

Recent Advances and Applications in Drug Development

This compound derivatives are pivotal in designing kinase inhibitors. For instance, WXFL-152, a triple angiokinase inhibitor, incorporates a 7-methoxyquinoline scaffold to target VEGF and FGFR pathways. The efficient synthesis of this compound enables rapid derivatization, underscoring its role in medicinal chemistry.

化学反応の分析

Types of Reactions

4-Chloro-7-methoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or other nucleophiles can be used.

Oxidation: Oxidizing agents like potassium permanganate may be employed.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile .

科学的研究の応用

Chemical Synthesis

4-Chloro-7-methoxyquinoline serves as a crucial building block in organic synthesis. It is often utilized in the preparation of more complex quinoline derivatives, which can exhibit varied biological activities. The compound can undergo various chemical transformations, including:

- Oxidation : Producing sulfoxides and sulfones.

- Reduction : Leading to dechlorinated quinoline derivatives.

- Substitution Reactions : Resulting in various substituted quinoline derivatives depending on the nucleophile used.

Biological Activities

Research has identified several potential biological activities associated with this compound, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Properties

A study synthesized a series of sulfonamide derivatives from this compound, which were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as unicellular fungi. Notably, one derivative demonstrated significant efficacy against E. coli and C. albicans, with minimum inhibitory concentrations (MIC) of 7.812 µg/mL and 31.125 µg/mL, respectively .

Anticancer Activity

Another research effort focused on the synthesis of quinolino-benzoxaboroles using this compound as a precursor. These compounds were evaluated for their cytotoxic effects on various cancer cell lines, indicating promising anticancer properties .

Pharmaceutical Applications

This compound is investigated for its potential as a therapeutic agent in various diseases:

- Antiviral Research : Some derivatives have shown promise in inhibiting viral replication.

- Anticancer Formulations : Its derivatives are being explored for their ability to target cancer cells selectively.

The compound is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Material Science

In addition to its biological applications, this compound is valuable in material science for developing new materials with specific properties. Its derivatives can be tailored for use in electronic materials or as ligands in coordination chemistry .

| Compound Derivative | Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|---|

| 3l | Antimicrobial | E. coli | 7.812 |

| 3l | Antimicrobial | C. albicans | 31.125 |

| Various Derivatives | Anticancer | MCF-7, WiDr cells | Variable |

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Oxidation | This compound | Sulfoxides/Sulfones |

| Reduction | This compound | Dechlorinated derivatives |

| Substitution | This compound | Various substituted quinolines |

Case Studies

- Antimicrobial Activity Study : A series of novel quinoline derivatives were synthesized from this compound and tested against common pathogens causing urinary tract infections. The study highlighted the potential of these compounds to serve as effective antimicrobial agents .

- Cytotoxicity Evaluation : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity towards breast cancer cells (MCF-7), suggesting their potential application in cancer therapy .

作用機序

The mechanism of action of 4-Chloro-7-methoxyquinoline involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain enzymes, such as tyrosine kinases, which play a role in cancer cell proliferation . The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby inhibiting tumor growth.

類似化合物との比較

Structural Analogues with Varying Substituents

The biological and chemical properties of quinoline derivatives are highly sensitive to substituent type and position. Key structural analogues of 4-Chloro-7-methoxyquinoline include:

Key Observations :

- Chlorine vs. Fluorine at C7: Chlorine substituents generally confer higher stability and biological activity. 7-Fluoroquinolines exhibit lower antimalarial efficacy due to weaker electron-withdrawing effects and susceptibility to nucleophilic substitution .

- Methoxy Group Position: Adding a methoxy group at C6 (e.g., 4-Chloro-6,7-dimethoxyquinoline) enhances planarity but may reduce solubility due to increased molecular rigidity .

- Hydroxy vs. Methoxy at C7 : Hydroxy derivatives are more reactive but less stable under acidic conditions compared to methoxy-substituted analogues .

Antimicrobial Activity

- This compound derivatives: Sulfonamide hybrids (e.g., 3a–s) show broad-spectrum activity, with MIC values ranging from 2–32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Quinolino-benzoxaboroles: Hybrid structures exhibit enhanced solubility (due to benzoxaborole’s anionic form at physiological pH) and potent activity against drug-resistant pathogens .

- 7-Fluoroquinolines: Demonstrated 30–50% lower antimicrobial efficacy compared to chloro analogues in chloroquine-like compounds .

Antimalarial Activity

- 4,7-Dichloroquinoline: A key precursor for chloroquine synthesis, showing high efficacy against Plasmodium falciparum .

- 7-Chloro vs. 7-Methoxy : Chlorine at C7 improves target binding affinity in antimalarials, whereas methoxy groups may reduce potency due to steric hindrance .

生物活性

4-Chloro-7-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 7-position of the quinoline ring. Its molecular formula is with a molecular weight of approximately 189.63 g/mol. The unique structure allows for various interactions with biological targets, enhancing its potential as a pharmacological agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, a derivative synthesized from this compound exhibited significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3l | E. coli | 7.812 |

| 3l | C. albicans | 31.125 |

These findings indicate that the compound has promising potential in treating infections, particularly those caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it can induce cytotoxic effects on various cancer cell lines, including colorectal and leukemia cells. For example, cell cycle analysis revealed that treatment with certain derivatives led to significant accumulation in the G2/M phase, suggesting a mechanism of action that disrupts normal cell division .

The mechanism of action for this compound involves its interaction with biological macromolecules such as enzymes and DNA. The chlorine and methoxy groups influence the compound's lipophilicity and binding affinity, enhancing its ability to penetrate cellular membranes and interact with target sites .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several derivatives derived from this compound against pathogens isolated from urinary tract infections. The results demonstrated that compound 3l not only inhibited bacterial growth but also exhibited antibiofilm activity, indicating its potential as a therapeutic agent .

- Anticancer Research : Another research project focused on assessing the selectivity of various quinoline derivatives against cancer cell lines compared to normal cells. The results indicated that certain derivatives showed pronounced selectivity towards cancer cells, suggesting their potential in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-7-methoxyquinoline, and how do reaction conditions influence yield?

- Methodological Answer : this compound is synthesized via cyclization and halogenation reactions. A key route involves refluxing substituted quinoline precursors with phosphorus oxychloride (POCl₃) under controlled conditions (70% yield) . Alternative methods include ring-closing metathesis (RCM) using Grubbs catalysts in dichloromethane at 50°C, followed by hydrolysis with sodium hydroxide . Reaction duration, solvent choice (e.g., methanol vs. acetonitrile), and stoichiometry of reagents like sodium iodide significantly impact purity and yield. For example, extended reflux times (>6 hours) with POCl₃ improve chlorination efficiency but may increase by-product formation .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- Methodological Answer : Structural elucidation requires 1H/13C NMR to confirm substituent positions (e.g., methoxy and chloro groups) and mass spectrometry (MS) for molecular weight validation . Purity is assessed via HPLC (C18 columns, methanol/water mobile phase) and thin-layer chromatography (TLC) for reaction monitoring . Elemental analysis ensures correct stoichiometry, while IR spectroscopy identifies functional groups like C-Cl (~750 cm⁻¹) and C-O-C (methoxy, ~1250 cm⁻¹) .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

- Methodological Answer : The compound serves as a precursor for antimalarial agents (e.g., chloroquine derivatives) and antiviral candidates. For example, reductive amination of this compound with 4-diethylamino-1-methylbutylamine yields chloroquine analogs . Its chloro and methoxy groups enable regioselective modifications, such as nucleophilic substitution or cross-coupling reactions, to introduce bioactive moieties .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to minimize by-products like isomerization or over-chlorination?

- Methodological Answer : Isomer-free synthesis requires strict control of reaction parameters. For instance, using POCl₃ at 110°C with catalytic Mg or ammonium chloride reduces dimerization . Solvent polarity also plays a role: polar aprotic solvents (e.g., acetonitrile) favor single-pathway reactions, while protic solvents (e.g., methanol) may promote side reactions. Monitoring via TLC and quenching intermediates at precise timepoints (e.g., <5 hours for POCl₃ reactions) minimizes over-chlorination .

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or crystal packing effects. For example, intramolecular C–H⋯Cl interactions observed in X-ray crystallography (deviation ≤0.08 Å from planarity) can cause unexpected splitting in NMR . Cross-validating with 2D NMR (COSY, HSQC) and single-crystal X-ray diffraction clarifies ambiguities . Computational tools (DFT calculations) may predict spectral patterns for comparison .

Q. How do steric and electronic effects of the methoxy group influence bioactivity in quinoline derivatives?

- Methodological Answer : The methoxy group at C-7 enhances electron density on the quinoline ring, improving binding to targets like heme in antimalarial applications . Steric hindrance from the methoxy group can also block metabolic degradation, increasing bioavailability. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing methoxy with ethoxy or hydroxyl groups) and testing in vitro against Plasmodium falciparum or viral proteases .

Q. What experimental designs are recommended for assessing the compound’s potential in antiviral research?

- Methodological Answer : Cell-based assays (e.g., SARS-CoV-2 pseudovirus entry inhibition) require dose-response curves (0.1–100 µM) and cytotoxicity controls (MTT assays) . Molecular docking studies predict interactions with viral targets (e.g., spike protein or RNA polymerase), guided by crystallographic data . Parallel synthesis of derivatives with varied substituents (e.g., 6-carboxylate esters) identifies optimal pharmacophores .

特性

IUPAC Name |

4-chloro-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTYNFPTZDSBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442394 | |

| Record name | 4-chloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68500-37-8 | |

| Record name | 4-chloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-7-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。